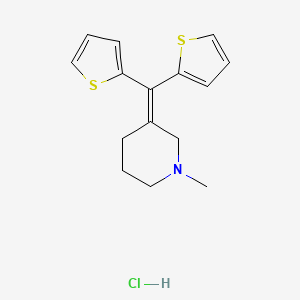
Tipepidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tipepidine Hydrochloride, known by its International Nonproprietary Name (INN) as Tipepidine, is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. It was discovered in the 1950s and developed in Japan in 1959 . This compound is primarily used to suppress cough and is available under various brand names such as Asverin, Antupex, Asvelik, Asvex, Bitiodin, Cofdenin A, Hustel, Nodal, and Sotal .
Mechanism of Action
Target of Action
Tipepidine hydrochloride primarily targets the G protein-coupled inwardly-rectifying potassium channels (GIRKs) . These channels play a crucial role in maintaining the resting potential and regulating the excitability of neurons .
Mode of Action
This compound acts as an inhibitor of GIRKs . By inhibiting these channels, this compound can modulate the activity of neurons and influence the levels of various neurotransmitters . Specifically, it has been found to increase dopamine levels in the nucleus accumbens .
Biochemical Pathways
The inhibition of GIRK channels by this compound leads to an increase in dopamine levels in the nucleus accumbens . This region of the brain is involved in the reward circuit and plays a key role in the release of dopamine, a neurotransmitter associated with pleasure and reward .
Pharmacokinetics
It is known that the compound is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged tipepidine can be detected for up to 96 hours post-dose . Repeated administration of this compound results in a 3- to 4-fold accumulation of the drug after 2 weeks .
Result of Action
The inhibition of GIRK channels and the subsequent increase in dopamine levels in the nucleus accumbens by this compound result in its antidepressant-like effects in rodents . It has been investigated as a potential psychiatric drug, specifically for depression, obsessive-compulsive disorder, and attention-deficit hyperactivity disorder (ADHD) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the development of a sustained-release tablet of this compound (TS-141) has been investigated for the treatment of ADHD . The sustained-release profile of TS-141 was found to be influenced by the CYP2D6 phenotype, which affects the plasma exposure of tipepidine . This suggests that genetic factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Tipepidine hydrochloride acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels (GIRKs) . By inhibiting these channels, this compound can modulate monoamine levels . This interaction with GIRK channels and the subsequent modulation of monoamine levels are key biochemical properties of this compound .
Cellular Effects
This compound’s inhibition of GIRK channels leads to an increase in dopamine levels in the nucleus accumbens . This increase in dopamine does not result in increased locomotor activity or methamphetamine-like behavioral sensitization . These cellular effects are part of the reason why this compound is being investigated for its potential antidepressant-like effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its inhibition of GIRK channels . This inhibition leads to an increase in dopamine levels in the nucleus accumbens . The increase in dopamine levels, without a corresponding increase in locomotor activity or methamphetamine-like behavioral sensitization, is thought to be at least partly responsible for the potential antidepressant-like effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tipepidine Hydrochloride involves the formation of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The synthetic route typically includes the following steps:
Formation of Imine: The reaction begins with the formation of an imine intermediate.
Cyclization: The imine undergoes cyclization to form a piperidine ring.
Reduction: The piperidine ring is then reduced to yield the final product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Using an iron complex as a catalyst to promote the formation and reduction of the imine intermediate.
Phenylsilane: Phenylsilane is used to facilitate the cyclization and reduction steps.
Chemical Reactions Analysis
Types of Reactions: Tipepidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: Substitution reactions can occur at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Tipepidine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other piperidine derivatives.
Industry: The compound is used in the formulation of cough syrups and other pharmaceutical preparations.
Comparison with Similar Compounds
- Noscapine
- Codeine
- Pholcodine
- Dextromethorphan
- Dimemorfan
- Racemorphan
- Dextrorphan
- Levorphanol
- Butamirate
- Pentoxyverine
- Cloperastine
- Levocloperastine
- Guaifenesin
- Timepidium Bromide
Comparison: Tipepidine Hydrochloride is unique among these compounds due to its non-opioid nature and its mechanism of action involving the inhibition of GIRK channels. Unlike opioid antitussives such as codeine and pholcodine, this compound does not carry the risk of opioid-related side effects and dependency .
Properties
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS2.ClH/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLPSFJJVIDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
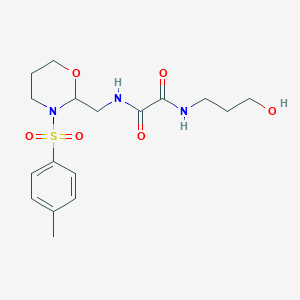
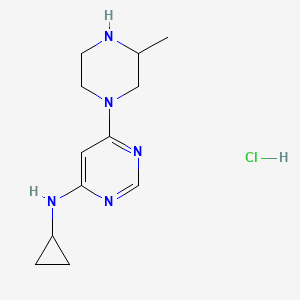
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)
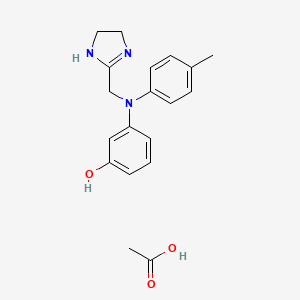
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2818752.png)

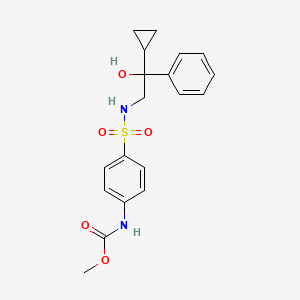
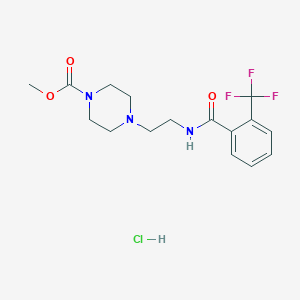
![5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2818758.png)
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)
![2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2818766.png)
![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
